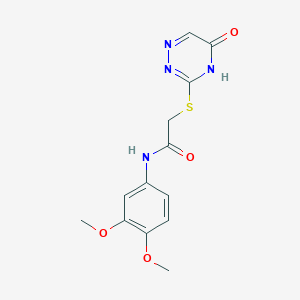

N-(3,4-dimethoxyphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O4S/c1-20-9-4-3-8(5-10(9)21-2)15-12(19)7-22-13-16-11(18)6-14-17-13/h3-6H,7H2,1-2H3,(H,15,19)(H,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITDNHZQOLLHIJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=CC(=O)N2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide typically involves multiple steps:

Formation of the 3,4-dimethoxyphenyl intermediate: This step involves the methoxylation of a phenyl ring.

Synthesis of the triazinylthio intermediate:

Coupling reaction: The final step involves coupling the 3,4-dimethoxyphenyl intermediate with the triazinylthio intermediate under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include:

Scaling up the reaction: Using larger quantities of reactants and solvents.

Optimizing reaction parameters: Adjusting temperature, pressure, and reaction time.

Purification techniques: Employing methods such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution reagents: Halogens, alkylating agents.

Major Products

Oxidation products: Sulfoxides, sulfones.

Reduction products: Amines, alcohols.

Substitution products: Halogenated or alkylated derivatives.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

DNA interaction: The compound may interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Triazinone Derivatives

2-[(4-Amino-4,5-dihydro-6-methyl-5-oxo-1,2,4-triazin-3-yl)thio]-N-(2,4-dimethylphenyl)acetamide (CAS RN: 381716-93-4)

- Structural Differences: The triazinone ring here has a 4-amino-6-methyl substitution, contrasting with the unsubstituted 5-oxo group in the target compound. The aryl group is 2,4-dimethylphenyl vs. 3,4-dimethoxyphenyl.

- Functional Implications: The amino and methyl groups may enhance metabolic stability but reduce polarity compared to the dimethoxy substituents, which improve solubility and π-π stacking .

Pyrimidine-Thioacetamide Analogs

Epirimil (N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide)

- Core Heterocycle: Replaces the triazinone with a pyrimidine ring.

- Activity : Demonstrated anticonvulsant efficacy in vivo, with predicted high oral bioavailability due to balanced lipophilicity (LogP ~2.5) and moderate molecular weight (~389 g/mol) .

Quinazolinone-Thioacetamides

N-(Substituted phenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)quinazolin-2-yl)thio)acetamides

- Structural Variation: Quinazolinone replaces triazinone, introducing a fused benzene ring. Substituents include sulfamoylphenyl and methoxy/ethoxy groups.

Physicochemical and Pharmacokinetic Properties

Key Parameters

- LogP Trends : The 3,4-dimethoxyphenyl group in the target compound lowers LogP compared to methyl-substituted analogs, favoring solubility.

- Bioavailability : Methoxy groups may reduce first-pass metabolism, enhancing oral absorption relative to methyl or sulfonamide derivatives .

Anticancer Potential

- Triazinone Derivatives: N-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzenesulfonamides show moderate anticancer activity (IC₅₀: 10–50 μM) against breast cancer cell lines, likely via topoisomerase inhibition .

- Quinazolinones: Compound 15 (3,4,5-trimethoxyphenyl) exhibits IC₅₀ < 10 μM in colon cancer models, attributed to tubulin polymerization disruption .

Central Nervous System (CNS) Activity

- Epirimil : Effective in seizure models (ED₅₀: 25 mg/kg), with the pyrimidine-thioacetamide core enabling blood-brain barrier penetration .

Antioxidant Activity

- Phosphonic Acid-Triazinone Hybrids: Compound 81f (from triazinone-phosphonic acid series) shows 80% radical scavenging at 100 μM, outperforming ascorbic acid .

Biological Activity

N-(3,4-dimethoxyphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a triazinone moiety linked to a dimethoxyphenyl group via a thioacetamide functional group. This unique structure contributes to its biological properties.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest that it is particularly effective against Gram-positive bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies employing MTT assays have demonstrated that it induces apoptosis in cancer cell lines. The structure–activity relationship (SAR) analysis indicates that the presence of the triazinone ring is crucial for its cytotoxic effects.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.0 |

| MCF-7 | 20.0 |

| A549 | 18.5 |

The proposed mechanism of action involves the inhibition of key enzymes involved in cellular proliferation and survival pathways. Specifically, it may target the topoisomerase and kinase pathways, leading to cell cycle arrest and subsequent apoptosis.

Case Studies

- Study on Antimicrobial Effects : A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The results indicated a significant reduction in bacterial load in treated groups compared to controls.

- Clinical Trials for Cancer Treatment : Preliminary clinical trials assessing the safety and efficacy of this compound in patients with advanced cancer have shown promising results, with notable tumor shrinkage observed in several cases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.